Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide N-(5-methyl-3-isoxazolyl)-1,3-benzodioxole-5-carboxamide is a member of benzodioxoles.
Brand Name: Vulcanchem
CAS No.: 330978-53-5
VCID: VC21454132
InChI: InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)
SMILES: CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22g/mol

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

CAS No.: 330978-53-5

Cat. No.: VC21454132

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22g/mol

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide - 330978-53-5

Specification

CAS No. 330978-53-5
Molecular Formula C12H10N2O4
Molecular Weight 246.22g/mol
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)
Standard InChI Key OXODSZPOYQHMPS-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3

Introduction

Benzo dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide is a compound that belongs to the class of benzodioxole derivatives, known for their diverse biological activities. This compound features a benzodioxole moiety, an isoxazole ring, and an amide functional group, making it a subject of interest in medicinal chemistry and drug development.

Synthesis

The synthesis of Benzo dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide typically involves multi-step reactions. A common synthetic route includes:

  • Starting Materials: The synthesis often begins with benzodioxole derivatives and isoxazole precursors.

  • Reaction Conditions: Reactions are typically conducted under controlled conditions, such as using thin-layer chromatography to monitor progress and nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

  • Analytical Techniques: High-performance liquid chromatography is employed for product analysis to ensure purity and yield.

Biological Activities

Research indicates that derivatives of benzodioxole compounds exhibit significant inhibition against enzymes like α-amylase, which plays a crucial role in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood glucose levels.

Antidiabetic Activity

  • Mechanism: The compound is believed to interact with specific biological targets such as enzymes involved in metabolic pathways.

  • Potential Applications: Its antidiabetic activity makes it a candidate for therapeutic applications in diabetes management.

Anticancer Activity

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